molecular formula C20H22F3N5O2 B2547108 N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(phenylformamido)acetamide CAS No. 1775492-89-1

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(phenylformamido)acetamide

Cat. No.: B2547108
CAS No.: 1775492-89-1
M. Wt: 421.424
InChI Key: YOGPNZPNZPTIGK-UHFFFAOYSA-N
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Description

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(phenylformamido)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a trifluoromethyl group, a piperidine ring, and a phenylformamido group

Scientific Research Applications

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(phenylformamido)acetamide has several scientific research applications:

Mechanism of Action

While the exact mechanism of action of this compound is not clear from the available information, it has been found that some pyrimidine derivatives exhibit antifungal activity . This suggests that the compound could potentially interact with biological systems in a significant way.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(phenylformamido)acetamide typically involves multiple steps. One common method involves the reaction of 2-methyl-6-(trifluoromethyl)pyrimidine with piperidine under specific conditions to form an intermediate compound. This intermediate is then reacted with phenylformamidoacetic acid in the presence of a condensing agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) and a base like DIPEA in a solvent such as DMF at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(phenylformamido)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(phenylformamido)acetamide is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group on the pyrimidine ring enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-[[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]amino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N5O2/c1-13-25-16(20(21,22)23)11-17(26-13)28-9-7-15(8-10-28)27-18(29)12-24-19(30)14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H,24,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGPNZPNZPTIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CNC(=O)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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